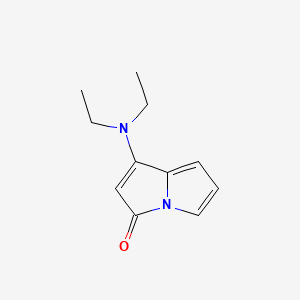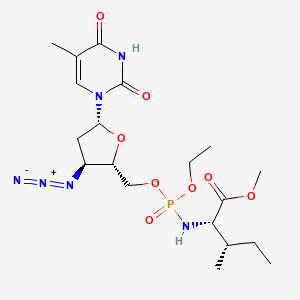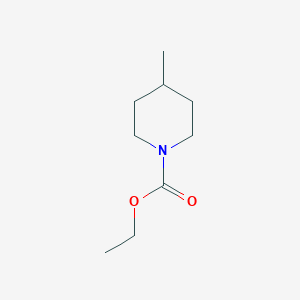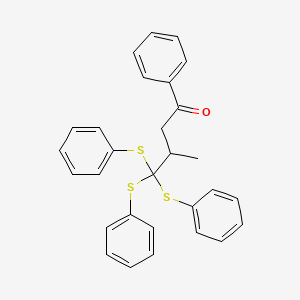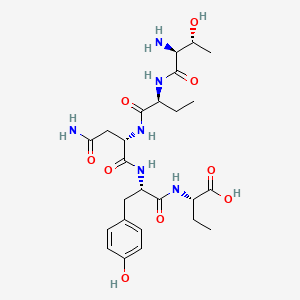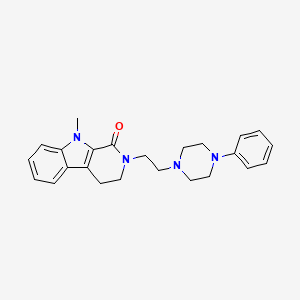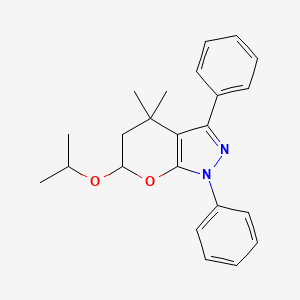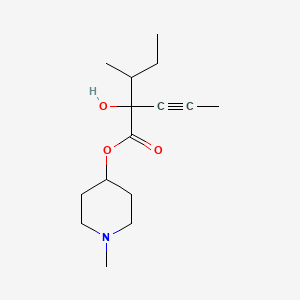
Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester is a complex organic compound with a unique structure that includes a piperidyl ester group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester typically involves multiple steps. One common method includes the esterification of 2-hydroxy-3-methyl-2-(1-propynyl)pentanoic acid with 1-methyl-4-piperidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with cellular receptors, and alteration of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester
- 2-Hydroxy-3-methyl-2-(1-propynyl)valeric acid 1-methyl-4-piperidyl ester
Uniqueness
This compound is unique due to its specific ester group and the presence of a piperidyl moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
102584-93-0 |
|---|---|
Molekularformel |
C15H25NO3 |
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-butan-2-yl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C15H25NO3/c1-5-9-15(18,12(3)6-2)14(17)19-13-7-10-16(4)11-8-13/h12-13,18H,6-8,10-11H2,1-4H3 |
InChI-Schlüssel |
RCNMKPMLOOLTGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C#CC)(C(=O)OC1CCN(CC1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







